Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate chemical structure
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate chemical structure
An In-Depth Technical Guide to Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate, a critical fluorinated amino acid derivative used extensively in medicinal chemistry and drug development. The strategic incorporation of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this one invaluable for modern pharmaceutical design.[1][2] This document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methods for quality control. Furthermore, it explores its applications as a key intermediate in the synthesis of complex pharmaceutical agents and outlines essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is a non-natural amino acid ester. The core structure consists of a phenylalanine backbone, modified with a fluorine atom at the meta-position of the phenyl ring and a tert-butyl ester protecting the carboxylic acid. This combination of features makes it a versatile building block for peptide synthesis and the creation of small molecule therapeutics. The tert-butyl ester group provides steric hindrance that protects the carboxyl group during coupling reactions while allowing for selective deprotection under acidic conditions.
Chemical Structure
The structure combines a chiral center at the alpha-carbon, a basic amino group, a lipophilic 3-fluorophenyl side chain, and a bulky tert-butyl ester.
Caption: Chemical Structure of Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate.
Physicochemical Data
The properties of this compound are largely defined by its constituent parts. The data presented below are compiled from typical values for closely related fluorinated amino acid esters and serve as a reliable guide for experimental design.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₃H₁₈FNO₂ | Based on chemical structure |
| Molecular Weight | 239.29 g/mol | Calculated from formula[3] |
| Physical Form | White to off-white solid or oil | Analogy to similar compounds |
| Stereochemistry | Typically available as (S) or (R) enantiomers | Amino acid precursor chirality |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH) | Common for protected amino acids |
| Storage | 2-8°C, sealed under dry, inert atmosphere | Recommended for amino acid derivatives |
Synthesis and Manufacturing
The most common and efficient method for preparing tert-butyl amino acid esters is the direct esterification of the corresponding amino acid. This process leverages the stability of the tert-butyl carbocation under acidic conditions. The following protocol is adapted from established methods for the synthesis of similar amino acid esters.[4]
Synthesis Workflow
The synthesis is a one-step acid-catalyzed esterification. The key is to use an excess of the tert-butyl source and a strong, non-nucleophilic acid to drive the reaction to completion while minimizing side reactions.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of (S)-Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate
Expertise & Causality: This protocol utilizes tert-butyl acetate as both a reactant and the solvent, maximizing the concentration of the esterifying agent. Perchloric acid is an effective catalyst that protonates the carbonyl oxygen of the amino acid, making it more electrophilic and susceptible to nucleophilic attack by the tert-butyl acetate. The aqueous workup and pH adjustment are critical for removing the acid catalyst and unreacted starting material.
Materials:
-
(S)-3-Fluoro-phenylalanine (1 equiv.)
-
Tert-butyl acetate (10-20 volumes)
-
Perchloric acid (70%, ~1.5 equiv.)
-
Deionized water
-
1.0 N Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend (S)-3-Fluoro-phenylalanine (1.0 equiv) in tert-butyl acetate (10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.
-
Catalyst Addition: Slowly add perchloric acid (1.5 equiv) dropwise to the stirring suspension. Caution: Perchloric acid is a strong oxidizer; handle with appropriate personal protective equipment (PPE).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 48 hours. The suspension should gradually become a clear solution as the reaction progresses.
-
Quenching & Washing: After 48 hours, transfer the reaction mixture to a separatory funnel. Wash with deionized water (10 volumes), followed by 1.0 N HCl (5 volumes).
-
Neutralization & Extraction: Carefully adjust the pH of the resulting aqueous layer to ~9 by the slow addition of 10% Na₂CO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as a colorless oil or white solid.[4]
-
Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.
Quality Control and Analytical Methods
Ensuring the identity, purity, and stereochemical integrity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality control system.
Analytical Workflow
A standard QC workflow confirms the structure and assesses purity before the material is released for use in further synthetic steps.
Caption: A typical quality control workflow for compound validation.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:
-
A prominent singlet at approximately δ 1.3-1.5 ppm integrating to 9 protons, characteristic of the tert-butyl group.[5]
-
Multiplets in the aromatic region (δ 6.9-7.4 ppm ) corresponding to the 4 protons on the 3-fluorophenyl ring.
-
Signals for the α-CH and β-CH₂ protons of the amino acid backbone, typically between δ 2.8-4.0 ppm .
-
A broad singlet for the amino (-NH₂) protons.
-
-
¹³C NMR: The carbon spectrum corroborates the structure. Expected signals include:
-
The quaternary carbon of the tert-butyl group around δ 80-82 ppm .
-
The methyl carbons of the tert-butyl group around δ 28 ppm .
-
The ester carbonyl carbon near δ 170-173 ppm .
-
Aromatic carbons, with the carbon directly bonded to fluorine showing a large C-F coupling constant.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 240.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Chromatographic Purity Assessment: HPLC Protocol
Trustworthiness: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For amino acids, which often lack a strong UV chromophore, pre-column derivatization is a self-validating system that enhances sensitivity and allows for accurate quantification.[6]
Principle: The primary amine is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol to create a highly fluorescent isoindole derivative, which can be detected with high sensitivity.[4] This method is rapid and easily automated.
Materials:
-
HPLC system with a fluorescence detector (FLD) and a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse-AAA).
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid (MPA) in a borate buffer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 0.1 M HCl) and dilute to the working concentration range (e.g., 1-100 µM).
-
Automated Derivatization: Program the autosampler to mix a specific volume of the sample with the OPA/MPA reagent and allow a short incubation time (1-2 minutes) before injection.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 75 mm, 3.5 µm.
-
Flow Rate: 1.5 mL/min.
-
Gradient: A typical gradient would run from ~10% B to 60% B over 10-15 minutes.
-
Detection: Fluorescence Detector (FLD), Excitation: 340 nm, Emission: 450 nm.
-
-
Data Analysis: Integrate the peak area of the derivatized product. Purity is calculated as the area of the main peak divided by the total area of all peaks. A standard curve can be used for precise quantification if needed.
Applications in Drug Development
Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is primarily used as an "unnatural" or "tailor-made" amino acid building block in peptide synthesis and small molecule drug discovery.[2]
-
Enhanced Metabolic Stability: The fluorine atom can block sites of oxidative metabolism on the phenyl ring, increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Peptide Mimetics: Its incorporation into peptides can enforce specific conformations, leading to higher receptor binding affinity and selectivity.
-
Reactive Intermediate: The free amino group is a nucleophile ready for acylation or alkylation, while the tert-butyl ester can be selectively removed later in a synthetic sequence to reveal a carboxylic acid for further modification. While specific drugs containing this exact moiety are proprietary, it is a component in libraries screened for various targets, including protease inhibitors, GPCR ligands, and other therapeutic classes.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. The safety information is based on data from structurally similar amino compounds and carbamates.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
References
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Synthesis and Radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine Tetrafluorophenyl Ester. Bioconjugate Chemistry. Available from: [Link]
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Synthesis of tert-butyl propanoate. PrepChem.com. Available from: [Link]
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tert-Butyl 3-(2-Aminoethoxy)propanoate. PubChem. Available from: [Link]
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tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. Available from: [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available from: [Link]
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